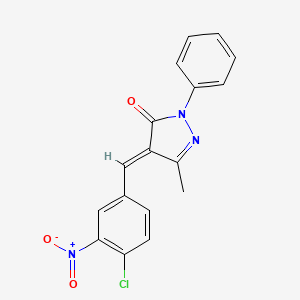
N~3~-(2,3-dimethylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~3~-(2,3-dimethylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide, commonly known as DMPA, is a synthetic compound that belongs to the class of piperidine derivatives. It is widely used in scientific research due to its unique pharmacological properties and potential therapeutic applications. In
作用機序
DMPA exerts its pharmacological effects by binding to the voltage-gated sodium channels and inhibiting their activation, thereby reducing the excitability of neurons. It also modulates the activity of GABA receptors and enhances the release of endogenous opioids, leading to analgesic and anticonvulsant effects. DMPA has been shown to have a high affinity for the brain and spinal cord, making it an attractive candidate for the treatment of neurological disorders.
Biochemical and Physiological Effects:
DMPA has been shown to have a variety of biochemical and physiological effects, including the inhibition of neuronal excitability, the modulation of neurotransmitter release, and the reduction of inflammation. It has also been shown to have antioxidant and neuroprotective properties, which may be beneficial for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of using DMPA in lab experiments is its high potency and selectivity for the nervous system. It has also been shown to have a low toxicity profile and a favorable pharmacokinetic profile. However, its use in lab experiments is limited by its high cost and the difficulty of synthesizing it in large quantities.
将来の方向性
There are several future directions for the study of DMPA. One potential area of research is the development of new synthetic methods that can improve the yield and purity of DMPA. Another area of research is the investigation of the potential therapeutic applications of DMPA in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, the use of DMPA as a tool in pharmacological research to study the function of ion channels and receptors in the nervous system is an area of ongoing interest.
合成法
DMPA can be synthesized using various methods, including the reaction of 2,3-dimethylbenzoyl chloride with N,N-dimethylpiperidine in the presence of a base, or the reaction of N,N-dimethylpiperidine with 2,3-dimethylbenzaldehyde in the presence of a reducing agent. The purity and yield of DMPA can be improved by using different solvents and reaction conditions.
科学的研究の応用
DMPA has been extensively studied for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and anticonvulsant agent. It has also been investigated for its role in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders. In addition, DMPA has been used as a tool in pharmacological research to study the function of ion channels and receptors in the nervous system.
特性
IUPAC Name |
3-N-(2,3-dimethylphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-12-7-5-9-15(13(12)2)18-16(21)14-8-6-10-20(11-14)17(22)19(3)4/h5,7,9,14H,6,8,10-11H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUXLGIRPONTPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2CCCN(C2)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~3~-(2,3-dimethylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-allyl-5-{5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5295063.png)
![N-cyclopropyl-7-(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5295064.png)
![2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol](/img/structure/B5295074.png)


![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5295099.png)
![N-[4-(allyloxy)phenyl]-2-(phenylthio)acetamide](/img/structure/B5295111.png)
![1-[3-(benzyloxy)benzoyl]piperidine-4-carboxamide](/img/structure/B5295119.png)
![10-chloro-3-(methylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5295124.png)
![methyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B5295130.png)
![7-(2,4-dichlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5295133.png)